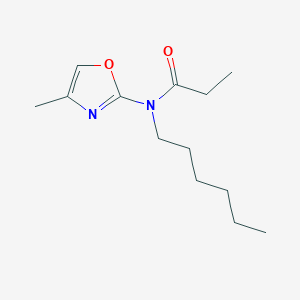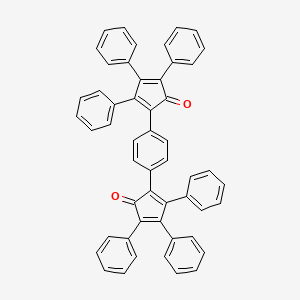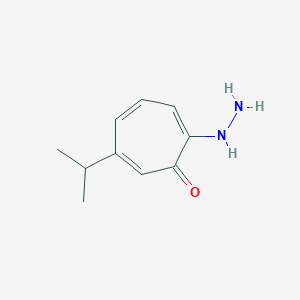
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- is an organic compound that belongs to the class of cycloheptatrienones This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group at the first position The addition of a hydrazino group at the second position and an isopropyl group at the sixth position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction typically requires a solvent such as acetic acid and is conducted at elevated temperatures . Another method involves the indirect synthesis from tropinone through a Hofmann elimination followed by bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using selenium dioxide or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide in acetic acid at elevated temperatures.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Bromine for electrophilic substitution; sodium hydroxide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound’s aromatic ring and functional groups allow it to participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tropone (2,4,6-Cycloheptatrien-1-one): Similar structure but lacks the hydrazino and isopropyl groups.
Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one): Contains a hydroxyl group instead of a hydrazino group.
2-Chlorocyclohepta-2,4,6-trienone: Contains a chlorine atom instead of a hydrazino group.
Uniqueness
2,4,6-Cycloheptatrien-1-one, 2-hydrazino-6-(1-methylethyl)- is unique due to the presence of both a hydrazino group and an isopropyl group on the cycloheptatrienone ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
55438-27-2 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-hydrazinyl-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-4-3-5-9(12-11)10(13)6-8/h3-7H,11H2,1-2H3,(H,12,13) |
Clave InChI |
BWOZGEJMYRRDIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=O)C(=CC=C1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
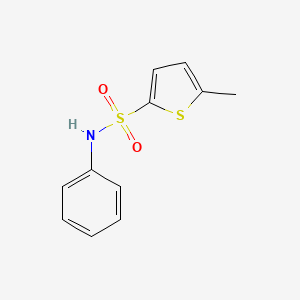
![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
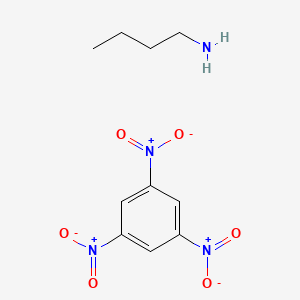
![2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane](/img/structure/B14628762.png)


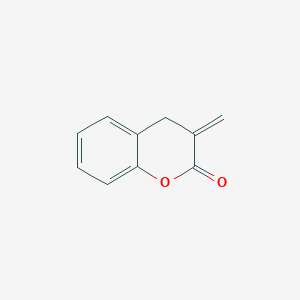
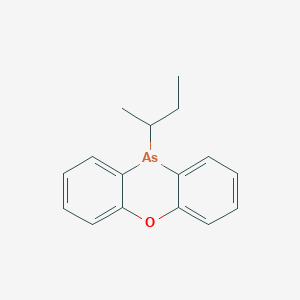
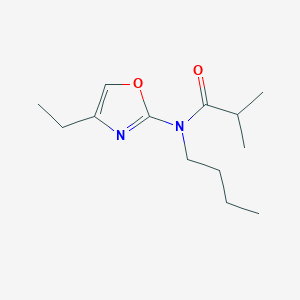
![({[(Methanesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14628790.png)
